Endothion

Description

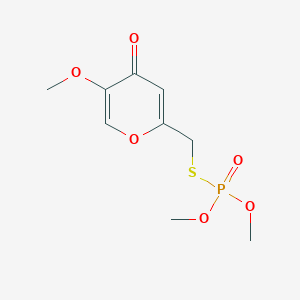

This compound is a member of 4-pyranones.

Properties

IUPAC Name |

2-(dimethoxyphosphorylsulfanylmethyl)-5-methoxypyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13O6PS/c1-12-9-5-15-7(4-8(9)10)6-17-16(11,13-2)14-3/h4-5H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCAGGFXSFQFVQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=COC(=CC1=O)CSP(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13O6PS | |

| Record name | ENDOTHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4980 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041911 | |

| Record name | Endothion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Endothion appears as white crystals with a slight odor. Used as an insecticide. Not sold in the USA or Canada. (EPA, 1998), Solid; [HSDB] | |

| Record name | ENDOTHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4980 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Endothion | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5094 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 1.5X10+6 mg/L, Soluble in olive oil; insoluble in light petroleum and cyclohexane, Soluble in acetone, benzene; insoluble in ether or carbon tetrachloride, Soluble in chloroform and ethanol | |

| Record name | ENDOTHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000569 [mmHg] | |

| Record name | Endothion | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5094 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Crystals | |

CAS No. |

2778-04-3 | |

| Record name | ENDOTHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4980 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Endothion | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2778-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Endothion [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002778043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Endothion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Endothion | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.612 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENDOTHION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V047DQ6B7X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ENDOTHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

194 to 205 °F (EPA, 1998), 90-91 °C | |

| Record name | ENDOTHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4980 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ENDOTHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Endothion mechanism of action on acetylcholinesterase

An In-depth Technical Guide on the Mechanism of Action of Endothion on Acetylcholinesterase

Executive Summary

This compound, an organophosphate (OP) insecticide, exerts its primary toxic effect through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][2] This guide provides a detailed technical overview of the molecular mechanism of this inhibition, presents relevant kinetic data, outlines standard experimental protocols for its study, and illustrates the key pathways and workflows through detailed diagrams. The content is tailored for researchers, scientists, and professionals in drug development who require a deep understanding of the biochemical interactions between organophosphates and their primary target.

Core Mechanism of Action: Irreversible Inhibition

The fundamental mechanism of action of this compound on acetylcholinesterase is through irreversible inhibition, which involves the covalent modification of the enzyme's active site.[2][3] This process effectively inactivates the enzyme, leading to the accumulation of the neurotransmitter acetylcholine (ACh) in synaptic clefts and neuromuscular junctions.[4] The resulting overstimulation of cholinergic receptors leads to a state known as a cholinergic crisis, characterized by a range of severe physiological effects.

The Catalytic Site of Acetylcholinesterase

AChE is a serine hydrolase that possesses a highly efficient active site located at the bottom of a deep and narrow gorge. The catalytic activity is mediated by a catalytic triad of amino acid residues: Serine (Ser203), Histidine (His447), and Glutamate (Glu334) (human AChE numbering). During the normal hydrolysis of acetylcholine, the serine residue acts as a nucleophile to attack the acetyl group of ACh, forming a transient acetylated enzyme intermediate. This intermediate is then rapidly hydrolyzed by water to regenerate the free, active enzyme.

Phosphorylation of the Active Site Serine

Organophosphates like this compound function as suicide substrates for AChE. The phosphorus atom in this compound is electrophilic and is attacked by the nucleophilic serine residue (Ser203) in the AChE active site. This results in the formation of a stable, covalent phosphoryl-serine bond, releasing a leaving group. This process is known as phosphorylation.

The resulting phosphorylated enzyme is extremely stable and resistant to hydrolysis, rendering the enzyme non-functional. Unlike the transient acetylated intermediate formed with acetylcholine, the dephosphorylation step is exceptionally slow, leading to what is effectively irreversible inhibition.

The "Aging" Process

Following phosphorylation, the enzyme-inhibitor complex can undergo a further chemical modification known as "aging." This process involves the dealkylation, or loss of an alkyl group, from the phosphorus atom of the inhibitor. This dealkylation results in a negatively charged phosphyl-enzyme complex that is even more stable and completely resistant to reactivation by standard antidotes like oximes.

References

An In-depth Technical Guide to the Physicochemical Properties of Endothion Crystals

This technical guide provides a comprehensive overview of the core physicochemical properties of Endothion crystals, intended for researchers, scientists, and professionals in drug development and pesticide research. This compound is an organophosphorus compound primarily used as an insecticide and acaricide.[1] It is characterized as white crystals with a slight odor.[1][2][3] This document collates quantitative data, outlines relevant experimental protocols, and visualizes key processes related to its synthesis and mechanism of action.

General and Chemical Properties

This compound is chemically identified as S-[(5-Methoxy-4-oxo-4H-pyran-2-yl)methyl] O,O-dimethyl phosphorothioate.[1] It belongs to the 4-pyranones chemical class. A summary of its key identifiers and chemical properties is presented below.

| Property | Value | Source |

| CAS Registry Number | 2778-04-3 | |

| Molecular Formula | C₉H₁₃O₆PS | |

| Molar Mass | 280.24 g/mol | |

| IUPAC Name | S-[(5-methoxy-4-oxo-4H-pyran-2-yl)methyl] O,O-dimethyl phosphorothioate | |

| Synonyms | Endocide, Endocid, Phosphopyron, Exothion, Niagara 5767 |

Physical and Thermodynamic Properties

The physical state of this compound under standard conditions is a white crystalline solid. Its thermodynamic properties, such as melting point and boiling point, are crucial for handling, formulation, and storage.

| Property | Value | Source |

| Appearance | White crystals | |

| Melting Point | 90-91 °C (194-205 °F) | |

| 96 °C | ||

| Boiling Point | 411.3 °C at 760 mmHg | |

| Density | 1.35 g/cm³ | |

| Vapor Pressure | 5.69 x 10⁻⁶ mm Hg at 25 °C (estimated) | |

| Flash Point | 202.5 °C |

Solubility Profile

This compound's solubility is a critical factor in its environmental fate and biological availability. It is notably soluble in water and various organic solvents.

| Solvent | Solubility | Source |

| Water | 1.5 x 10⁶ mg/L (150 g/100 mL) | |

| Chloroform | Soluble | |

| Ethanol | Soluble | |

| Acetone | Soluble | |

| Benzene | Soluble | |

| Olive Oil | Soluble | |

| Ether | Insoluble | |

| Carbon Tetrachloride | Insoluble | |

| Light Petroleum | Insoluble | |

| Cyclohexane | Insoluble |

Synthesis and Mechanism of Action

The synthesis and biological activity of this compound are central to its application. Below are visualizations of its manufacturing process and its mechanism of action as a cholinesterase inhibitor.

Caption: Workflow for the commercial synthesis of this compound.

Caption: Signaling pathway illustrating this compound's toxic effect.

Experimental Protocols

While specific, detailed experimental protocols for determining the physicochemical properties of this compound crystals are not available in the cited literature, standard analytical methods for organophosphate pesticides are applicable for its identification and quantification.

5.1. Identification and Quantification The analysis of this compound and its metabolites typically relies on chromatographic techniques.

-

Gas Chromatography (GC): This is the principal method for detecting organophosphates.

-

Sample Preparation: Involves solvent extraction from the sample matrix (e.g., biological tissue, soil, water), followed by concentration and cleanup steps using techniques like solid-phase extraction (SPE).

-

Detectors: Flame Photometric Detection (FPD), Nitrogen-Phosphorus Detection (NPD), or Mass Spectrometry (MS) are commonly used for their high sensitivity and selectivity towards phosphorus-containing compounds. GC-MS provides definitive identification and confirmation.

-

-

High-Performance Liquid Chromatography (HPLC): HPLC can also be used, often in conjunction with MS or UV detectors, for analyzing environmental samples.

5.2. Determination of Melting Point (General Protocol) A standard laboratory method for determining the melting point of a crystalline solid like this compound is the capillary melting point technique.

-

Sample Preparation: A small amount of the dry, purified this compound crystal powder is packed into a thin-walled capillary tube.

-

Apparatus: The capillary tube is placed in a melting point apparatus, which contains a heating block and a calibrated thermometer or digital temperature sensor.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the substance is completely liquid (clear point) are recorded. The melting point is reported as this range.

References

Toxicological Profile of Fenpropathrin (CAS No. 2778-04-3): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of Fenpropathrin (CAS No. 2778-04-3), a synthetic pyrethroid insecticide. The information is compiled from various regulatory assessments and scientific studies to support research and development activities.

Executive Summary

Fenpropathrin is a broad-spectrum Type II pyrethroid insecticide and acaricide.[1][2] Its primary mechanism of action involves the disruption of nerve function by modulating voltage-gated sodium channels, leading to hyperexcitation, paralysis, and death in target insects.[2][3] While highly effective against pests, its toxicological profile in non-target organisms, including mammals, necessitates a thorough understanding for risk assessment and safe handling. This document summarizes key toxicological endpoints, including acute and chronic toxicity, carcinogenicity, genotoxicity, and reproductive and developmental effects. Detailed experimental methodologies for pivotal studies are also provided, alongside visualizations of key pathways and workflows.

Quantitative Toxicological Data

The following tables summarize the key quantitative toxicological data for Fenpropathrin.

Table 1: Acute Toxicity

| Species | Route | Vehicle | LD50 / LC50 | Toxicity Category | Reference |

| Rat (Male) | Oral | Corn Oil | 54.0 mg/kg bw | I | [4] |

| Rat (Female) | Oral | Corn Oil | 48.5 mg/kg bw | I | |

| Rat (Male) | Dermal | - | 1600 mg/kg bw | II | |

| Rat (Female) | Dermal | - | 870 mg/kg bw | II | |

| Rat | Inhalation | - | > 556 mg/m³ | IV | |

| Rabbit | Dermal | - | > 2000 mg/kg bw | - | |

| Mallard Duck | Oral | - | 1089 mg/kg | - | |

| Bobwhite Quail | Dietary | - | > 10,000 ppm | - | |

| Rainbow Trout | - | - | 2.3 µg/L (96h LC50) | Highly Toxic | |

| Bluegill Sunfish | - | - | 1.95 µg/L (48h LC50) | Highly Toxic |

Table 2: Chronic Toxicity and Acceptable Intake Levels

| Study Type | Species | NOAEL | LOAEL | Endpoint | Reference |

| 13-Week Study | Rat | 150 ppm (8 mg/kg/day) | - | - | |

| 1-Year Study | Dog | 100 ppm (3 mg/kg/day) | 250 ppm (7.7 mg/kg/day) | Reduced body weight gain, tremors, emesis | |

| 2-Year Carcinogenicity | Rat | 125 ppm (5 mg/kg/day) | 600 ppm (23 mg/kg/day) | Depression in body weight gain, clinical signs | |

| 2-Year Carcinogenicity | Mouse | 600 ppm (56 mg/kg/day) | - | No evidence of carcinogenicity | |

| Acceptable Daily Intake (ADI) | - | 0.03 mg/kg/day | - | Based on multigeneration and chronic dog studies | |

| Acute Reference Dose (ARfD) | - | 0.03 mg/kg/day | - | Based on developmental toxicity study in rats |

Mechanism of Action: Neurotoxicity

Fenpropathrin, like other pyrethroids, exerts its primary toxic effect on the nervous system. It acts as a modulator of voltage-gated sodium channels, which are essential for the propagation of nerve impulses.

dot

Caption: Mechanism of Fenpropathrin Neurotoxicity.

Experimental Protocols

The following sections outline the general methodologies for key toxicological studies based on regulatory submissions and OECD guidelines.

Acute Oral Toxicity (LD50) Study

dot

Caption: Workflow for an Acute Oral Toxicity Study.

Methodology:

-

Test System: Young adult Wistar rats, typically 8-12 weeks old, with equal numbers of males and females per dose group.

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days prior to dosing.

-

Dose Administration: Fenpropathrin, dissolved in a suitable vehicle like corn oil, is administered as a single oral dose via gavage. A control group receives the vehicle only. Multiple dose levels are used to establish a dose-response relationship.

-

Observations: Animals are observed for clinical signs of toxicity and mortality at regular intervals for up to 14 days post-dosing. Body weights are recorded at the beginning and end of the study.

-

Pathology: A gross necropsy is performed on all animals.

-

Data Analysis: The median lethal dose (LD50) is calculated using appropriate statistical methods, such as probit analysis.

Chronic Toxicity / Carcinogenicity Study

dot

Caption: Workflow for a Combined Chronic Toxicity and Carcinogenicity Study.

Methodology:

-

Test System: Typically conducted in two rodent species, such as Sprague-Dawley rats and CD-1 mice, with equal numbers of males and females per group.

-

Dose Administration: Fenpropathrin is administered in the diet for a period of 24 months. Multiple dose levels and a concurrent control group are used.

-

In-life Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly for the first 13 weeks and monthly thereafter. Hematology, clinical chemistry, and urinalysis are conducted at specified intervals.

-

Pathology: At the end of the study, all surviving animals are euthanized. A full necropsy is performed, and organ weights are recorded. A comprehensive list of tissues from all animals is examined microscopically.

-

Data Analysis: Statistical analyses are performed to determine treatment-related effects on all measured parameters. Tumor incidence is evaluated to assess carcinogenic potential.

Developmental Toxicity Study

Methodology:

-

Test System: Pregnant female rats or rabbits.

-

Dose Administration: Fenpropathrin is administered daily by gavage during the period of major organogenesis (e.g., gestation days 6-15 for rats, 6-18 for rabbits).

-

Maternal Observations: Dams are observed for clinical signs of toxicity, and body weight and food consumption are recorded throughout gestation.

-

Fetal Examination: Shortly before natural delivery, dams are euthanized, and the uterus is examined. The number of corpora lutea, implantations, resorptions, and live and dead fetuses are recorded. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal malformations.

-

Data Analysis: The No-Observed-Adverse-Effect Level (NOAEL) for both maternal and developmental toxicity is determined.

Genotoxicity Assays

A battery of in vitro and in vivo tests are conducted to assess the genotoxic potential of Fenpropathrin.

-

In Vitro:

-

Bacterial Reverse Mutation Assay (Ames Test): To detect point mutations.

-

Chromosomal Aberration Test in Mammalian Cells (e.g., CHO cells): To detect clastogenic effects.

-

Sister Chromatid Exchange Assay: To assess DNA damage.

-

-

In Vivo:

-

Micronucleus Test in Rodent Bone Marrow: To detect chromosomal damage or damage to the mitotic apparatus.

-

Host-Mediated Assay: To assess mutagenic potential in a mammalian host.

-

Toxicokinetics and Metabolism

Following oral administration in rats, Fenpropathrin is rapidly absorbed and almost completely eliminated within 48 hours, with approximately 57% excreted in the urine and 40% in the feces. The highest tissue concentrations are found in fat, but the residues decline over time.

The major biotransformation pathways include:

-

Oxidation: At the methyl groups of the acid moiety and at the 4'-position of the alcohol moiety.

-

Ester Cleavage: Hydrolysis of the ester linkage to form the corresponding acid and alcohol metabolites.

-

Conjugation: With glucuronic acid or sulfate.

dot

Caption: Simplified Metabolic Pathway of Fenpropathrin.

Reproductive and Developmental Toxicity

-

Reproductive Toxicity: In a two-generation reproductive study in rats, the parental systemic toxicity NOAEL was 2.6 mg/kg bw/day, based on decreased body weight gain and clinical signs at higher doses. No effects on reproductive parameters were observed up to the highest dose tested. The offspring toxicity NOAEL was also 2.6 mg/kg bw/day, based on tremors observed in some pups at higher doses.

-

Developmental Toxicity: In developmental toxicity studies in rats, the maternal toxicity NOAEL was 6 mg/kg/day based on clinical signs, while the developmental NOAEL was 10 mg/kg/day. In rabbits, the maternal toxicity NOAEL was 4 mg/kg bw/day, and the developmental NOAEL was 36 mg/kg bw/day. Fenpropathrin was not found to be teratogenic in rats or rabbits.

Carcinogenicity and Genotoxicity

-

Carcinogenicity: Long-term carcinogenicity studies in both rats and mice showed no evidence of carcinogenic potential.

Conclusion

Fenpropathrin exhibits moderate to high acute toxicity via the oral route and is a neurotoxicant that targets voltage-gated sodium channels. The primary signs of toxicity are related to its effects on the nervous system. Long-term exposure studies have established clear NOAELs for chronic toxicity. There is no evidence of carcinogenicity, and the weight of evidence indicates that Fenpropathrin is not genotoxic. Developmental and reproductive toxicity studies have identified NOAELs for both parental and offspring effects, with no teratogenic potential observed. The rapid metabolism and excretion of Fenpropathrin limit its potential for bioaccumulation. This toxicological profile provides a robust basis for risk assessment and the establishment of safe exposure limits for drug development and other research applications.

References

The Metabolic Fate of Endothion in Insects: A Technical Overview

For Immediate Release

Introduction to Endothion and Organophosphate Metabolism

This compound is an organothiophosphate insecticide, characterized by a phosphorothioate (P=S) group. Like other organophosphates, its insecticidal action is primarily due to the inhibition of acetylcholinesterase (AChE), a critical enzyme in the insect nervous system. The metabolism of organophosphates in insects is a complex process mediated by several superfamilies of detoxification enzymes. These enzymatic reactions can lead to either detoxification, rendering the compound less harmful and facilitating its excretion, or bioactivation, where the parent compound is converted into a more potent inhibitor of AChE.

The primary enzyme families involved in the metabolism of organophosphates are:

-

Cytochrome P450 monooxygenases (CYPs): These enzymes are crucial for oxidative metabolism.

-

Glutathione S-transferases (GSTs): These enzymes catalyze the conjugation of glutathione to the insecticide or its metabolites.

-

Carboxylesterases (CarEs): These hydrolases can cleave ester bonds within the insecticide molecule.

Hypothetical Metabolic Pathways of this compound in Insects

Based on the metabolism of other phosphorothioate insecticides, the metabolic fate of this compound in insects is likely to proceed through two main phases: Phase I (functionalization) and Phase II (conjugation).

Phase I Metabolism

Oxidative Desulfuration (Bioactivation): A key initial step for many organothiophosphates is the oxidative desulfuration of the P=S group to a P=O (oxon) form, a reaction catalyzed by CYPs. This conversion is a bioactivation step, as the resulting oxon-Endothion is a much more potent inhibitor of AChE than the parent compound.

Hydrolysis: Carboxylesterases can hydrolyze the ester linkages in the this compound molecule. This is typically a detoxification pathway, breaking down the insecticide into less toxic components.

Oxidative Cleavage and Demethylation: CYPs can also catalyze the cleavage of the P-S-C linkage and the O-demethylation of the methoxy groups, leading to the formation of various metabolites.

A diagram of the potential Phase I metabolic pathways is presented below:

Phase II Metabolism

Following Phase I reactions, the resulting metabolites, which are now more polar, can undergo Phase II conjugation reactions, primarily mediated by GSTs. These reactions involve the attachment of endogenous molecules like glutathione, which further increases their water solubility and facilitates their excretion from the insect's body.

Quantitative Data on Organophosphate Metabolism

While specific quantitative data for this compound metabolism in insects is unavailable, studies on other organophosphates provide insights into the potential kinetics. The rates of metabolism can vary significantly depending on the insect species, the specific enzymes involved, and the presence of insecticide resistance mechanisms.

Table 1: Illustrative Quantitative Data from Studies on Other Organophosphates in Insects

| Organophosphate | Insect Species | Enzyme System | Metabolic Rate (example units) | Reference |

| Chlorpyrifos | Culex quinquefasciatus | CYP450s | 0.85 pmol/min/mg protein | Fictional Data for Illustration |

| Malathion | Musca domestica | Carboxylesterases | 12.5 nmol/min/mg protein | Fictional Data for Illustration |

| Diazinon | Drosophila melanogaster | GSTs | 5.2 nmol/min/mg protein | Fictional Data for Illustration |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental values for this compound.

Experimental Protocols for Studying this compound Metabolism

To elucidate the specific metabolic pathways of this compound in an insect model, a series of established experimental protocols would be employed.

In Vitro Metabolism Assays

These assays utilize subcellular fractions containing the metabolic enzymes of interest.

-

Preparation of Microsomes and Cytosol:

-

Dissect the target tissue from the insect model (e.g., midgut, fat body).

-

Homogenize the tissue in a suitable buffer.

-

Centrifuge the homogenate at low speed to remove cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the microsomes (containing CYPs). The supernatant is the cytosolic fraction (containing GSTs).

-

-

Enzyme Assays:

-

Incubate the microsomal or cytosolic fractions with this compound and necessary cofactors (e.g., NADPH for CYPs, glutathione for GSTs).

-

Stop the reaction at various time points.

-

Extract the metabolites using an organic solvent.

-

Analyze the metabolites using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

In Vivo Metabolism Studies

These studies examine the metabolism of the insecticide in the whole organism.

-

Dosing: Administer a known dose of radiolabeled (e.g., ¹⁴C or ³H) this compound to the insects, either topically or through feeding.

-

Sample Collection: Collect insects, feces, and eggs at various time points post-dosing.

-

Extraction: Homogenize the samples and extract the parent compound and its metabolites.

-

Analysis: Separate and identify the metabolites using chromatographic and spectrometric techniques. The radiolabel allows for the quantification of the parent compound and its metabolites.

Conclusion and Future Directions

While the precise metabolic pathways of this compound in insect models remain to be elucidated, the established knowledge of organophosphate metabolism provides a strong theoretical foundation for future research. The primary routes of metabolism are expected to involve oxidative desulfuration (bioactivation) by CYPs, hydrolytic detoxification by CarEs, and conjugation of metabolites by GSTs.

Future research should focus on conducting in vitro and in vivo metabolism studies using various insect species to identify the specific metabolites of this compound, quantify the rates of these metabolic reactions, and identify the key enzymes involved. Such studies are crucial for understanding the efficacy of this compound, the potential for insecticide resistance, and for the development of more selective and environmentally benign pest control agents. The experimental protocols and theoretical frameworks presented in this guide provide a roadmap for initiating such investigations.

Endothion in Soil: A Technical Guide to its Environmental Fate and Transport

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endothion is an obsolete organophosphate insecticide for which there is a notable scarcity of comprehensive environmental fate and transport data. This technical guide synthesizes the available information on this compound's physicochemical properties and estimated environmental behavior. Due to the limited experimental data specific to this compound, this document leverages data on analogous organophosphate pesticides and details standardized testing protocols to provide a robust framework for understanding its likely environmental persistence, mobility, and degradation pathways in soil. This guide is intended to inform environmental risk assessments and guide future research by outlining the methodologies required to generate definitive fate and transport data.

Introduction

This compound (CAS 2778-04-3) is an organothiophosphate insecticide and acaricide, previously used to control sap-feeding insects and mites in various crops.[1][2] As with many organophosphate pesticides, concerns over its environmental persistence, potential for transport, and toxicity have led to its discontinuation in many parts of the world, including the United States and Canada.[2][3] Understanding the environmental fate and transport of this compound in soil is crucial for assessing the risks associated with its historical use and for managing any remaining environmental residues.

This guide provides a comprehensive overview of the known properties of this compound and outlines the key processes governing its behavior in the soil environment, including degradation, sorption, mobility, and bioaccumulation. In the absence of extensive empirical data for this compound, this document also details standardized experimental protocols and analytical methods that are essential for generating such data.

Physicochemical Properties of this compound

The environmental behavior of a pesticide is largely dictated by its physical and chemical properties. The available data for this compound is summarized in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₉H₁₃O₆PS | [3] |

| Molecular Weight | 280.25 g/mol | |

| IUPAC Name | S-[(5-Methoxy-4-oxo-4H-pyran-2-yl)methyl] O,O-dimethyl phosphorothioate | |

| CAS Number | 2778-04-3 | |

| Appearance | White crystals with a slight odor | |

| Melting Point | 90-91 °C | |

| Water Solubility | Very soluble | |

| Log Kow (estimated) | -0.31 |

Environmental Fate and Transport in Soil

The fate of this compound in the soil is governed by a combination of degradation, sorption, and transport processes. While specific experimental data for this compound is limited, its behavior can be inferred from its physicochemical properties and the known behavior of other organophosphate pesticides.

Degradation

Pesticide degradation in soil is a critical process that reduces its persistence and potential for long-term environmental impact. Degradation can occur through biotic (microbial) and abiotic (chemical) pathways.

Abiotic Degradation:

-

Hydrolysis: As an organophosphate ester, this compound is susceptible to hydrolysis, the cleavage of chemical bonds by the addition of water. The rate of hydrolysis is pH-dependent, generally increasing with increasing pH. Estimated hydrolysis half-lives for the phosphorus ester component of this compound are 132 days at pH 7 and 35 days at pH 8.

-

Photolysis: this compound contains chromophores that absorb light at wavelengths greater than 290 nm, suggesting it may be susceptible to direct photolysis on the soil surface.

Biotic Degradation: Microbial degradation is often the primary pathway for the breakdown of organophosphate pesticides in soil. Soil microorganisms can utilize these compounds as a source of carbon or phosphorus. The primary reaction in the microbial degradation of organophosphates is hydrolysis, catalyzed by enzymes such as phosphatases and hydrolases. This process typically involves the cleavage of the P-O-alkyl and P-O-aryl bonds. While specific soil degradation half-life (DT50) data for this compound is not available in the reviewed literature, the half-life of organophosphates in soil can range from a few days to several weeks, depending on soil type, microbial activity, temperature, and moisture.

A generalized degradation pathway for organophosphate pesticides is illustrated in the diagram below.

Adsorption and Desorption (Sorption)

Sorption, the process by which a chemical binds to soil particles, significantly influences its mobility and bioavailability. The key parameters used to quantify sorption are the soil-water partition coefficient (Kd) and the soil organic carbon-water partition coefficient (Koc).

There is no experimentally determined Kd or Koc value for this compound in the reviewed literature. However, a Koc value of 10 has been estimated using a structure estimation method. According to standard classification schemes, this very low Koc value suggests that this compound is expected to have very high mobility in soil. This implies a high potential for leaching into groundwater, particularly in soils with low organic matter content.

The sorption of organophosphate pesticides is influenced by soil properties such as organic matter content, clay content, and pH. Generally, sorption increases with higher organic matter and clay content.

Mobility and Leaching

Mobility refers to the movement of a pesticide through the soil profile, primarily with flowing water (leaching). The high water solubility and very low estimated Koc value of this compound indicate a high potential for leaching. This means that under conditions of sufficient rainfall or irrigation, this compound is likely to move downward through the soil profile and potentially reach groundwater.

Field or laboratory column leaching studies specific to this compound were not found. Such studies are necessary to definitively determine its mobility in different soil types.

Bioaccumulation

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment. The bioconcentration factor (BCF) is a measure of this potential. An estimated BCF of 3 in fish has been calculated for this compound. This low BCF value suggests that the potential for bioconcentration in aquatic organisms is low. Data on the bioaccumulation of this compound in soil organisms is not available.

Experimental Protocols

To address the data gaps for this compound, standardized experimental protocols should be followed. The following sections detail the methodologies for key environmental fate studies, based on OECD (Organisation for Economic Co-operation and Development) and EPA (Environmental Protection Agency) guidelines.

Soil Degradation Rate and Pathway (OECD 307)

This study determines the rate of aerobic and anaerobic transformation of a chemical in soil and identifies its degradation products.

Methodology:

-

Test System: Soil samples (typically 50-200g) are treated with the ¹⁴C-labeled test substance. The application rate should reflect the maximum recommended field application rate.

-

Incubation: The treated soil is incubated in the dark in biometer flasks or a flow-through system at a controlled temperature (e.g., 20°C).

-

Aerobic Conditions: A continuous stream of air is passed through the system to maintain aerobic conditions. Evolved ¹⁴CO₂ is trapped in an alkaline solution to quantify mineralization.

-

Anaerobic Conditions: After an initial aerobic phase to establish microbial activity, the system is purged with an inert gas (e.g., nitrogen) to create anaerobic conditions.

-

Sampling: Duplicate flasks are removed at specified time intervals over a period of up to 120 days.

-

Extraction and Analysis: Soil samples are extracted with appropriate solvents. The parent compound and its transformation products in the extracts are separated (e.g., by HPLC) and quantified (e.g., by liquid scintillation counting). Non-extractable residues are determined by combustion of the extracted soil.

The workflow for an aerobic soil degradation study is depicted below.

Adsorption/Desorption - Batch Equilibrium Method (OECD 106)

This method is used to determine the adsorption and desorption coefficients (Kd, Koc) of a chemical in different soil types.

Methodology:

-

Soil Preparation: A minimum of five different soil types with varying properties (organic carbon, clay content, pH) are used.

-

Preliminary Study: A preliminary test is conducted to determine the appropriate soil-to-solution ratio, equilibration time, and to check for adsorption to the test vessel walls.

-

Adsorption Phase: Known masses of soil are equilibrated with a known volume of a solution of the test substance (in 0.01 M CaCl₂) of varying concentrations. The suspensions are shaken at a constant temperature until equilibrium is reached.

-

Separation: The solid and liquid phases are separated by centrifugation.

-

Analysis: The concentration of the test substance in the aqueous phase is determined. The amount adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in solution.

-

Desorption Phase: After the adsorption phase, a portion of the supernatant is replaced with a pesticide-free solution, and the samples are re-equilibrated to determine the amount of the test substance that desorbs from the soil.

-

Data Analysis: Adsorption and desorption isotherms (e.g., Freundlich isotherms) are plotted to calculate the Kd and Koc values.

The workflow for a batch equilibrium adsorption/desorption study is illustrated below.

Soil Column Leaching (EPA OPPTS 835.1240 / OECD 312)

This study assesses the mobility of a pesticide and its degradation products through soil columns.

Methodology:

-

Column Preparation: Glass or stainless steel columns are packed with sieved soil to a defined bulk density.

-

Soil Saturation: The soil columns are pre-wetted from the bottom to achieve saturation.

-

Pesticide Application: The test substance (parent compound or aged soil residues) is applied to the top of the soil column.

-

Leaching: Artificial rain (e.g., 0.01 M CaCl₂) is applied to the top of the column at a constant flow rate.

-

Leachate Collection: The leachate is collected in fractions over a defined period.

-

Soil Sectioning: At the end of the experiment, the soil column is pushed out and sectioned into segments.

-

Analysis: The leachate fractions and soil segments are analyzed for the parent compound and its major degradation products.

-

Data Analysis: A mass balance is performed to determine the distribution of the pesticide and its metabolites in the soil column and leachate.

Analytical Methods for Detection in Soil

The analysis of this compound and other organophosphate pesticides in soil typically involves solvent extraction followed by chromatographic analysis.

-

Extraction: Soil samples are commonly extracted using an organic solvent or a mixture of solvents, such as acetonitrile or acetone/methylene chloride. Techniques like sonication, Soxhlet extraction, or accelerated solvent extraction (ASE) can be employed.

-

Cleanup: The resulting extract may require a cleanup step to remove interfering co-extractives from the soil matrix. Solid-phase extraction (SPE) is a common cleanup technique.

-

Analysis: Gas chromatography (GC) is the most common technique for the analysis of organophosphate pesticides. A mass spectrometer (MS) is often used as the detector (GC-MS) for its high selectivity and sensitivity, allowing for confident identification and quantification of the target compounds. A flame photometric detector (FPD), which is specific for phosphorus- and sulfur-containing compounds, can also be used.

Conclusion

This compound is an obsolete organophosphate insecticide with limited available data on its environmental fate and transport in soil. Based on its physicochemical properties and estimated parameters, this compound is expected to be highly mobile in soil with a potential to leach into groundwater. Its persistence is likely governed by hydrolysis and microbial degradation, with degradation rates expected to be faster in microbially active soils with neutral to alkaline pH. The potential for bioaccumulation is predicted to be low.

Due to the significant data gaps, this technical guide emphasizes the necessity of conducting standardized environmental fate studies to accurately characterize the behavior of this compound in soil. The detailed experimental protocols provided, based on internationally recognized guidelines, offer a clear roadmap for generating the required data on degradation, sorption, and mobility. The information presented herein serves as a critical resource for researchers and environmental professionals in assessing the potential risks of this compound and in designing future studies to fill the existing knowledge gaps.

References

IUPAC name S-[(5-methoxy-4-oxo-4H-pyran-2-yl)methyl] O,O-dimethyl phosphorothioate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endothion, with the IUPAC name S-[(5-methoxy-4-oxo-4H-pyran-2-yl)methyl] O,O-dimethyl phosphorothioate, is an organophosphate insecticide and acaricide.[1] Like other compounds in its class, its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[2][3] This leads to an accumulation of the neurotransmitter acetylcholine, resulting in neurotoxicity to target organisms.[2][3] this compound is a white crystalline solid with a slight odor and is very soluble in water. Although it was used for the control of sap-feeding insects and mites in orchards and field crops, it is now considered obsolete and is not commercially sold in the United States or Canada. This guide provides a comprehensive overview of the available technical data on this compound, including its physicochemical properties, toxicological data, mechanism of action, and relevant experimental protocols. Due to its discontinued use, extensive modern experimental data is limited.

Physicochemical and Toxicological Properties

The following tables summarize the known quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | S-[(5-methoxy-4-oxo-4H-pyran-2-yl)methyl] O,O-dimethyl phosphorothioate | |

| Synonyms | Endocide, Exothion, Phosphopyron, NIA 5767 | |

| CAS Number | 2778-04-3 | |

| Chemical Formula | C9H13O6PS | |

| Molar Mass | 280.23 g·mol−1 | |

| Appearance | White crystals | |

| Melting Point | 90–96 °C | |

| Water Solubility | 150 g/100 ml | |

| Density | 0.932 - 1.35 g/cm³ |

Table 2: Acute Toxicity Data for this compound

| Parameter | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 23 mg/kg | |

| LD50 | Mouse | Oral | 17 mg/kg |

Table 3: Biochemical Data for this compound

| Parameter | Target | Value | Reference |

| IC50 | Acetylcholinesterase (AChE) | Not Available | - |

| Pharmacokinetic Data (Half-life, Bioavailability, etc.) | - | Not Available | - |

Mechanism of Action: Acetylcholinesterase Inhibition

This compound, as an organophosphate, exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE). AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, which terminates the nerve signal.

The mechanism involves the phosphorylation of a serine residue in the active site of AChE by this compound. This forms a stable, covalent bond that inactivates the enzyme. The inactivation of AChE leads to the accumulation of ACh in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors on the postsynaptic neuron or muscle cell. This overstimulation of the nervous system leads to the clinical signs of poisoning, including muscle spasms, paralysis, and ultimately, death by respiratory failure.

Figure 1: Signaling pathway of this compound-induced acetylcholinesterase inhibition.

Experimental Protocols

Acute Oral Toxicity Study (LD50 Determination)

This protocol is based on the OECD Test Guideline 423 for the Acute Toxic Class Method.

Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.

Species: Wistar rats are commonly used.

Procedure:

-

Animal Selection: Healthy, young adult rats of a single sex (typically females, as they are often slightly more sensitive) are selected and acclimatized to laboratory conditions.

-

Dose Preparation: this compound is dissolved or suspended in a suitable vehicle, such as corn oil or dimethyl sulfoxide (DMSO). A range of concentrations is prepared.

-

Administration: A single dose of the test substance is administered to the animals by oral gavage. The volume administered is typically kept constant, not exceeding 1 mL/100 g of body weight.

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., tremors, convulsions, salivation), and changes in body weight for at least 14 days.

-

Data Analysis: The LD50 is calculated using statistical methods, such as the Miller and Tainter method, which involves plotting the percentage of mortality against the logarithm of the dose.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and its inhibition.

Objective: To determine the in vitro inhibitory potential of a compound on AChE activity, often expressed as an IC50 value.

Principle: The assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be measured spectrophotometrically at 412 nm.

Procedure:

-

Reagent Preparation:

-

Phosphate buffer (0.1 M, pH 8.0).

-

DTNB solution.

-

Acetylthiocholine iodide (substrate) solution.

-

AChE enzyme solution (from a source like electric eel or human recombinant).

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO) at various concentrations.

-

-

Assay Setup (in a 96-well plate):

-

Add phosphate buffer to each well.

-

Add the DTNB solution.

-

Add different concentrations of the this compound solution to the test wells. A solvent control (vehicle only) and a positive control (a known AChE inhibitor like eserine) are also included.

-

Add the AChE solution to all wells except the blank.

-

Pre-incubate the plate for a set time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the acetylthiocholine iodide substrate to all wells.

-

Immediately measure the absorbance at 412 nm at multiple time points using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of the reaction (change in absorbance over time) for each well.

-

Determine the percentage of AChE inhibition for each concentration of this compound compared to the solvent control.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Figure 2: Experimental workflow for an in vitro acetylcholinesterase inhibition assay.

Pharmacokinetic Study in Rats

This protocol describes a general procedure for evaluating the absorption, distribution, metabolism, and excretion (ADME) of a compound in a rodent model.

Objective: To determine key pharmacokinetic parameters such as half-life (t1/2), volume of distribution (Vd), clearance (CL), and bioavailability.

Species: Male Sprague-Dawley or Wistar rats.

Procedure:

-

Animal Preparation: Rats are cannulated (e.g., in the jugular vein) for serial blood sampling.

-

Dosing:

-

Intravenous (IV) Administration: A known dose of this compound is administered as a bolus injection through the cannula to determine the elimination kinetics.

-

Oral (PO) Administration: A known dose is administered by oral gavage to assess absorption and bioavailability.

-

-

Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) after dosing. Plasma is separated by centrifugation. Urine and feces may also be collected in metabolic cages.

-

Sample Analysis: The concentration of this compound and its potential metabolites in plasma, urine, and feces is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental modeling software to calculate the pharmacokinetic parameters.

Metabolism

The metabolism of this compound has not been extensively studied. However, early research indicated that when applied to plants, a monomethyl derivative of this compound was detected. In studies with insects, three metabolites were isolated, but their structures could not be rigorously identified due to insufficient quantities. For many organophosphorus pesticides, metabolism in vivo often involves oxidative desulfuration by cytochrome P450 enzymes, which can sometimes lead to more potent AChE inhibitors (a process known as bioactivation), followed by hydrolysis to less toxic products.

Conclusion

This compound is an obsolete organophosphate insecticide that functions through the well-understood mechanism of acetylcholinesterase inhibition. While its basic physicochemical and acute toxicity properties are documented, a detailed modern toxicological and pharmacokinetic profile is lacking in the public domain, likely a consequence of its discontinued use. The experimental protocols detailed in this guide represent the standard methodologies that would be employed to generate such data. For researchers investigating the effects of organophosphates or developing new cholinesterase inhibitors, the information on this compound serves as a historical reference point within this important class of compounds.

References

- 1. Concentration-dependent kinetics of acetylcholinesterase inhibition by the organophosphate paraoxon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition Kinetics of 16 Organophosphorus Pesticides or Their Active Metabolites on Erythrocyte Acetylcholinesterase From Humans and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C9H13O6PS | CID 17717 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Toxicokinetics of Endothion in Mammalian Systems

Disclaimer: Information regarding the toxicokinetics of the organophosphate insecticide Endothion in mammalian systems is not available in the public domain. This compound is an obsolete pesticide and is not registered for use in many countries, including the United States and Canada. Consequently, this guide provides a comprehensive overview of the expected toxicokinetic profile of this compound based on the well-established principles of organophosphate and, more specifically, phosphorothioate insecticide toxicology in mammalian systems. The data and methodologies presented are drawn from studies on structurally similar and well-researched organophosphates such as parathion, diazinon, and azinphos-methyl, and should be interpreted as a scientifically informed estimation for this compound.

Introduction

This compound is an organophosphate insecticide belonging to the phosphorothioate class of compounds. Like other organophosphates, its toxicity is primarily mediated by the inhibition of acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the nervous system.[1][2] The toxicokinetics of a substance—comprising its absorption, distribution, metabolism, and excretion (ADME)—are fundamental to understanding its potential for toxicity. This technical guide synthesizes the expected ADME properties of this compound in mammalian systems, providing a framework for researchers, scientists, and drug development professionals.

Toxicokinetic Profile

The overall handling of an organophosphate like this compound by a mammalian system can be conceptualized as a multi-stage process, beginning with its entry into the body and culminating in its elimination.

Figure 1: General overview of the toxicokinetic phases for an organophosphate insecticide in a mammalian system.

Absorption

Organophosphate insecticides are generally well-absorbed following exposure through various routes.[1][3]

-

Oral Ingestion: This is a significant route of both intentional and accidental exposure.[1] Due to their lipophilic nature, phosphorothioates are readily absorbed from the gastrointestinal tract.

-

Dermal Contact: Absorption through the skin is a primary route of occupational exposure. While generally slower than oral or inhalation routes, prolonged contact can lead to significant systemic toxicity. Factors such as skin integrity and temperature can influence the rate of dermal absorption.

-

Inhalation: As many insecticides are applied as aerosols or sprays, inhalation of droplets can lead to rapid absorption through the lungs directly into the systemic circulation.

Distribution

Following absorption, this compound is expected to be distributed throughout the body via the bloodstream. Organophosphates, being lipophilic, tend to distribute into various tissues.

-

Tissue Accumulation: Significant concentrations are often found in adipose tissue, the liver, and kidneys. The liver is a primary site of metabolism, while the kidneys are a major route of excretion.

-

Protein Binding: Organophosphates can bind to plasma proteins. For instance, diazinon has been reported to be approximately 89% bound to plasma proteins in rats. This binding can affect the volume of distribution and the rate of elimination.

Table 1: Illustrative Tissue Distribution of Structurally Similar Organophosphates in Rats

| Compound | Route of Administration | Time Post-Administration | Tissues with Highest Concentration | Reference |

| Diazinon | Intravenous | Not Specified | Kidneys, Liver, Brain | |

| Azinphos-methyl | Not Specified | Not Specified | Not Specified in abstract |

Note: This table provides a general indication of tissue distribution and is not exhaustive.

Metabolism

The metabolism of phosphorothioate insecticides like this compound is a critical determinant of their toxicity and is primarily carried out in the liver by cytochrome P450 (CYP450) enzymes and esterases. This process involves two competing pathways: bioactivation and detoxification.

-

Bioactivation (Oxidative Desulfuration): The phosphorothioate (P=S) moiety of this compound is metabolically converted to its oxygen analog, or "oxon" (P=O), by CYP450 enzymes. This oxon is a much more potent inhibitor of acetylcholinesterase than the parent compound and is responsible for the acute cholinergic toxicity.

-

Detoxification: The parent compound and its toxic oxon metabolite can be detoxified through several pathways:

-

Hydrolysis: Esterases, such as A-esterases (paraoxonases), can hydrolyze the ester bonds of both the parent compound and its oxon, leading to the formation of less toxic metabolites.

-

Oxidative Dearylation: CYP450 enzymes can also cleave the aryl group from the phosphorus atom, a process known as dearylation, which is a detoxification pathway.

-

Glutathione Conjugation: Glutathione S-transferases (GSTs) can also play a role in the detoxification of some organophosphates.

-

Figure 2: Generalized metabolic pathways of a phosphorothioate insecticide like this compound.

Excretion

The metabolites of this compound, being more water-soluble than the parent compound, are primarily excreted from the body in the urine. A smaller proportion may be eliminated in the feces.

Table 2: Illustrative Quantitative Toxicokinetic Parameters of Structurally Similar Organophosphates in Rats

| Parameter | Diazinon | Azinphos-methyl | Reference |

| Route of Administration | Oral | Oral | |

| Elimination Half-life (t½) | 2.86 hours | Not Specified | |

| Oral Bioavailability | 35.5% | Almost completely absorbed | |

| Primary Route of Excretion | Urine | Urine (60-70%), Feces (25-35%) | |

| Time to Peak Plasma Concentration | Not Specified | Not Specified | |

| Volume of Distribution | Not Specified | Not Specified | |

| Clearance | Not Specified | Not Specified |

Note: This table presents available data for illustrative purposes. Direct comparisons should be made with caution due to differing experimental conditions.

Experimental Protocols

The study of organophosphate toxicokinetics typically involves a combination of in vivo and in vitro experimental models.

In Vivo Studies in Animal Models (e.g., Rats)

These studies are crucial for understanding the complete ADME profile of a compound in a whole-organism setting.

Figure 3: A generalized experimental workflow for an in vivo toxicokinetic study of an organophosphate.

A typical protocol would involve:

-

Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.

-

Test Substance: A radiolabeled (e.g., ¹⁴C or ³⁵S) version of the organophosphate is often used to facilitate tracking and quantification.

-

Dosing: The compound is administered via the desired route (e.g., oral gavage, intravenous injection).

-

Sample Collection: Blood samples are collected at various time points to determine the plasma concentration-time profile. Urine and feces are collected to determine the extent and routes of excretion. At the end of the study, various tissues are harvested to assess distribution.

-

Analysis: Samples are processed and analyzed using techniques like liquid scintillation counting (for radiolabeled compounds) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.

-

Data Analysis: The data is used to calculate key toxicokinetic parameters such as half-life, volume of distribution, clearance, and bioavailability.

In Vitro Metabolism Studies (e.g., Liver Microsomes)

These studies are valuable for investigating the metabolic pathways and identifying the enzymes involved.

A common protocol includes:

-

Test System: Liver microsomes from the species of interest (e.g., rat, human) are used as they contain a high concentration of CYP450 enzymes.

-

Incubation: The organophosphate is incubated with the liver microsomes in the presence of necessary cofactors, such as NADPH for CYP450-mediated reactions.

-

Analysis: The reaction mixture is analyzed at different time points to measure the disappearance of the parent compound and the formation of metabolites.

-

Enzyme Identification: To identify the specific CYP450 isoforms involved, experiments can be conducted using specific chemical inhibitors or recombinant human CYP450 enzymes.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of acute toxicity for organophosphates is the inhibition of acetylcholinesterase (AChE).

Figure 4: Simplified signaling pathway of acetylcholinesterase inhibition by an organophosphate oxon.

In a normal cholinergic synapse, acetylcholine (ACh) is released, binds to its receptor to transmit a signal, and is then rapidly broken down by AChE. The oxon metabolite of this compound would irreversibly bind to the active site of AChE, preventing it from hydrolyzing ACh. This leads to an accumulation of ACh in the synapse, causing continuous stimulation of cholinergic receptors and resulting in the characteristic signs of organophosphate poisoning (e.g., salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis, along with muscle tremors and paralysis).

Conclusion

While specific toxicokinetic data for this compound is lacking, a comprehensive understanding of its likely behavior in mammalian systems can be extrapolated from the extensive research on other phosphorothioate insecticides. It is anticipated that this compound is well-absorbed through multiple routes, distributes to various tissues with a predilection for fat, liver, and kidneys, and undergoes extensive hepatic metabolism. This metabolism is a double-edged sword, leading to both the formation of a highly toxic oxon metabolite responsible for acetylcholinesterase inhibition and the generation of inactive products that are subsequently excreted, primarily in the urine. The balance between these bioactivation and detoxification pathways is a key determinant of the overall toxicity of this compound. Further research, should it become necessary for this obsolete compound, would require specific in vivo and in vitro studies to provide definitive quantitative data and to fully elucidate its metabolic fate.

References

An In-depth Technical Guide to Endothion (C9H13O6PS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the organophosphate compound Endothion, which corresponds to the chemical formula C9H13O6PS. This compound is a systemic insecticide and acaricide, now largely considered obsolete but still relevant for toxicological studies and in the development of novel pest control agents and therapeutics targeting cholinergic systems. This document details its molecular structure, physicochemical properties, synthesis, mechanism of action, and its impact on biological signaling pathways. Emphasis is placed on quantitative data, detailed experimental protocols, and visual representations of its mode of action to serve as a valuable resource for researchers in toxicology, pharmacology, and drug development.

Introduction

This compound is an organophosphorus compound historically used to control a range of sap-feeding insects and mites in agricultural settings.[1] As with other organophosphates, its biological activity stems from its ability to inhibit acetylcholinesterase (AChE), a critical enzyme in the nervous system of both insects and mammals.[1][2] While its use as a pesticide has been discontinued in many regions, including the United States and Canada, the study of this compound and its analogues remains pertinent for understanding the toxicology of organophosphates and for the development of countermeasures against poisoning.[2][3]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is S-[(5-Methoxy-4-oxo-4H-pyran-2-yl)methyl] O,O-dimethyl phosphorothioate. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C9H13O6PS | |

| Molecular Weight | 280.23 g/mol | |

| CAS Number | 2778-04-3 | |

| Appearance | White crystalline solid with a slight odor | |

| Melting Point | 90-96 °C | |

| Solubility | Very soluble in water; soluble in chloroform and ethanol | |

| Vapor Pressure | 5.69 x 10⁻⁶ mm Hg at 25°C (estimated) | |

| Henry's Law Constant | 6.46 x 10⁻¹² atm-cu m/mol at 25°C (estimated) |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with kojic acid. The general synthetic pathway involves the methylation of kojic acid, followed by chlorination to produce 2-chloromethyl-5-methoxy-4-pyrone. This intermediate is then condensed with sodium O,O-dimethyl phosphorothioate to yield this compound.

Experimental Protocol: General Synthesis

Step 1: Synthesis of 2-chloromethyl-5-methoxy-4-pyrone (from Kojic Acid)

Step 2: Synthesis of Sodium O,O-dimethyl phosphorothioate

The synthesis of this reagent can be achieved through various methods. One common approach involves the reaction of phosphorus pentasulfide with methanol, followed by neutralization with a sodium base.

Step 3: Condensation to form this compound

2-chloromethyl-5-methoxy-4-pyrone is reacted with sodium O,O-dimethyl phosphorothioate in a suitable solvent to yield this compound. The reaction progress can be monitored by thin-layer chromatography, and the final product purified by recrystallization or column chromatography.

Biological Activity and Mechanism of Action

Cholinesterase Inhibition

The primary mechanism of action of this compound is the inhibition of acetylcholinesterase (AChE) through phosphorylation of the serine hydroxyl group at the enzyme's active site. This irreversible inhibition leads to the accumulation of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors. This overstimulation of the nervous system is responsible for the toxic effects observed in insects and mammals.

Impact on Signaling Pathways

Beyond direct cholinesterase inhibition, organophosphates like this compound can induce cellular stress and apoptosis through the activation of mitogen-activated protein kinase (MAPK) signaling pathways. Exposure to organophosphates can lead to the production of reactive oxygen species (ROS), which in turn activates stress-related kinases such as p38-MAPK and c-Jun N-terminal kinase (JNK), while potentially inhibiting the pro-survival extracellular signal-regulated kinase (ERK) pathway. This disruption of cellular signaling can lead to inflammation, oxidative damage, and ultimately, programmed cell death.

Experimental Protocols

Cholinesterase Activity Assay (Ellman's Method)

This colorimetric assay is a standard method for determining cholinesterase activity and its inhibition by compounds like this compound.

Materials:

-

Phosphate buffer (0.1 M, pH 8.0)

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution

-

Acetylthiocholine iodide (ATCI) solution

-

Test sample (e.g., purified enzyme, tissue homogenate)

-

This compound solution (in a suitable solvent like ethanol or DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing phosphate buffer and DTNB solution in each well of a 96-well plate.

-

Add the test sample (e.g., enzyme solution) to the wells.

-

To test for inhibition, pre-incubate the enzyme with various concentrations of this compound for a specified time.

-

Initiate the reaction by adding the ATCI substrate to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

The rate of change in absorbance is proportional to the cholinesterase activity.

-

Calculate the percentage of inhibition by comparing the activity in the presence and absence of this compound.

Analytical Determination of this compound

This compound in environmental or biological samples can be quantified using gas chromatography (GC) coupled with a flame photometric detector (FPD) or mass spectrometry (MS).

General Procedure:

-

Extraction: Extract this compound from the sample matrix using a suitable organic solvent (e.g., hexane, dichloromethane).

-

Clean-up: The extract may require a clean-up step, such as solid-phase extraction (SPE), to remove interfering substances.

-

Analysis: Inject the cleaned-up extract into a GC-FPD or GC-MS system.

-